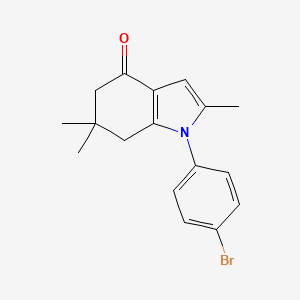
N-(2-chlorophenyl)-2-(mesityloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(mesityloxy)acetamide is a chemical compound that is commonly referred to as mesocarb. It is a psychostimulant drug that belongs to the class of phenylacetamides. Mesocarb was first synthesized in the 1960s by a group of Russian scientists. It has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior.
Mecanismo De Acción
The exact mechanism of action of mesocarb is not well understood. It is thought to act as a dopamine reuptake inhibitor and may also affect other neurotransmitters such as norepinephrine and serotonin. Mesocarb has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
Mesocarb has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. Mesocarb has been shown to have a low potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mesocarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychostimulant drugs such as amphetamines and cocaine. However, mesocarb has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its pharmacological activity.
Direcciones Futuras
There are several possible future directions for research on mesocarb. One area of interest is the development of new derivatives of mesocarb that have improved pharmacological properties. Another area of interest is the study of the long-term effects of mesocarb on the brain and behavior. Finally, the use of mesocarb in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression is an area of active research.
Métodos De Síntesis
The synthesis of mesocarb involves the reaction of 2-chloroacetamide with mesityl oxide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 60%.
Aplicaciones Científicas De Investigación
Mesocarb has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. Mesocarb has also been used to study the mechanisms of action of other psychostimulant drugs such as amphetamines and cocaine.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYMWSSTOMSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)